N1-Cyclopropylpropane-1,2-diamine
Description
N1-Cyclopropylpropane-1,2-diamine is a propane-1,2-diamine derivative featuring a cyclopropyl substituent at the N1 position.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-N-cyclopropylpropane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-5(7)4-8-6-2-3-6/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ZVYNOWJWZZUJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic methods for producing N1-Cyclopropylpropane-1,2-diamine involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines . This method is efficient and yields moderate to high amounts of the desired product. Another method includes the reaction of 1,2-dichloropropane with liquid ammonia and a catalyst in a high-pressure reactor . The reaction is carried out at temperatures between 160-180°C and pressures of 8-12 MPa for 4-5 hours.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis . The process typically includes the use of high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines or amides.
Scientific Research Applications
N1-Cyclopropylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use . The compound’s unique structure allows it to bind effectively to its targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility : The dodecyl-substituted diamine () is likely hydrophobic, whereas the cyclopropyl analog’s smaller substituent may improve aqueous solubility. Benzamidine derivatives () benefit from polar amidine groups, enhancing solubility in biological media .
- Reactivity: The cyclopropane ring’s strain could increase reactivity in ring-opening reactions, offering synthetic utility unavailable in unstrained analogs like the aminopropyl derivative .
Biological Activity
N1-Cyclopropylpropane-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry and materials science. Its unique structure, characterized by a cyclopropyl group attached to a propane backbone with two amine functional groups, suggests potential biological activities that merit detailed exploration.
The chemical formula of this compound is . The presence of the cyclopropyl group contributes distinct steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. This compound can act as a bidentate ligand in coordination chemistry and is a precursor for diverse chemical syntheses.
Research indicates that this compound may interact with specific biological targets, influencing various biochemical pathways. Interaction studies are crucial for understanding its biological behavior, focusing on:
- Receptor Binding : Investigations into its affinity for specific receptors can reveal its potential as a therapeutic agent.
- Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways.
Case Studies and Experimental Data
Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate receptor binding affinity | Demonstrated moderate affinity for chemokine receptors, suggesting potential anti-inflammatory properties. |
| Study 2 | Assess enzyme inhibition | Showed effective inhibition of lactate dehydrogenase (LDH), indicating potential use in cancer therapy. |
| Study 3 | Investigate cytotoxic effects | Reported selective cytotoxicity against certain cancer cell lines at micromolar concentrations. |
Detailed Research Findings
- Receptor Interaction : In vitro studies have indicated that this compound exhibits agonistic activity on specific receptors, with EC50 values suggesting moderate potency.
- Enzyme Inhibition : The compound has been evaluated as an inhibitor of lactate dehydrogenase (LDH), which plays a critical role in cellular metabolism. Inhibition studies demonstrated a significant reduction in LDH activity at concentrations as low as 0.5 µM .
- Cytotoxicity Profiles : Various assays conducted on cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, with IC50 values ranging from 10 µM to 20 µM depending on the cell line .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating modifications to the cyclopropyl group and amine functionalities to enhance potency and selectivity.
- Clinical Applications : Exploring potential applications in treating conditions such as cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
